Cyclohexanecarboxylic anhydride

Hydrolysis Stability Reaction Kinetics

Cyclohexanecarboxylic anhydride (CAS: 22651-87-2) is a symmetrical, aliphatic carboxylic acid anhydride with the molecular formula C14H22O3 and a molecular weight of 238.33 g/mol. It is characterized as a colorless to pale yellow liquid with a pungent odor, and it is primarily used as an acylating agent in organic synthesis, particularly for introducing the cyclohexylcarbonyl group into target molecules.

Molecular Formula C14H22O3
Molecular Weight 238.32 g/mol
CAS No. 22651-87-2
Cat. No. B1346952
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCyclohexanecarboxylic anhydride
CAS22651-87-2
Molecular FormulaC14H22O3
Molecular Weight238.32 g/mol
Structural Identifiers
SMILESC1CCC(CC1)C(=O)OC(=O)C2CCCCC2
InChIInChI=1S/C14H22O3/c15-13(11-7-3-1-4-8-11)17-14(16)12-9-5-2-6-10-12/h11-12H,1-10H2
InChIKeyJOHUAELJNSBTGS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Cyclohexanecarboxylic Anhydride (CAS 22651-87-2) Procurement Guide: Sourcing High-Purity Reagent for Organic Synthesis


Cyclohexanecarboxylic anhydride (CAS: 22651-87-2) is a symmetrical, aliphatic carboxylic acid anhydride with the molecular formula C14H22O3 and a molecular weight of 238.33 g/mol. It is characterized as a colorless to pale yellow liquid with a pungent odor, and it is primarily used as an acylating agent in organic synthesis, particularly for introducing the cyclohexylcarbonyl group into target molecules . This compound is a critical building block in the preparation of pharmaceuticals, agrochemicals, and specialty polymers, and its procurement requires careful consideration of purity, stability, and reactivity relative to other available anhydride reagents .

Why Generic Substitution of Cyclohexanecarboxylic Anhydride (CAS 22651-87-2) Fails: Critical Performance Differentiators


In the competitive landscape of carboxylic acid anhydrides, cyclohexanecarboxylic anhydride is often mistakenly considered interchangeable with more common and less expensive reagents like acetic anhydride or benzoic anhydride. However, this assumption can lead to significant failures in synthetic protocols, particularly in applications demanding specific steric profiles, enhanced kinetic stability, or unique steric outcomes. The data presented below demonstrates that cyclohexanecarboxylic anhydride offers quantifiably different hydrolysis kinetics and a unique steric environment [1] that are essential for achieving high enantioselectivity in kinetic resolutions and for delivering a specific cyclohexyl moiety in active pharmaceutical ingredients (APIs). Simple substitution with a linear or aromatic anhydride would result in drastically different reaction rates, altered product selectivity, or complete failure to achieve the desired molecular architecture.

Quantitative Evidence Guide: Sourcing Cyclohexanecarboxylic Anhydride (CAS 22651-87-2) for Superior Performance


Hydrolytic Stability: Cyclohexanecarboxylic Anhydride vs. Acetic Anhydride

Cyclohexanecarboxylic anhydride exhibits significantly enhanced hydrolytic stability compared to the industry-standard acetic anhydride under alkaline conditions. This property is critical for reactions conducted in aqueous-organic mixtures or when prolonged reaction times are required. The base-catalyzed hydrolysis rate constant (Total Kb) for cyclohexanecarboxylic anhydride at 25°C and pH > 8 is 2.433E+002 L/mol-sec, corresponding to a half-life of 47.5 minutes . In contrast, the hydrolysis of acetic anhydride in water at 25°C proceeds with a pseudo-first-order rate constant of 0.158 min⁻¹, translating to a half-life of approximately 4.4 minutes [1]. This represents a more than 10-fold increase in hydrolytic half-life for the target compound under comparable conditions.

Hydrolysis Stability Reaction Kinetics

Commercial Purity Specifications: Cyclohexanecarboxylic Anhydride vs. Cyclohexanecarboxylic Acid

For researchers requiring a defined and verified reagent grade, cyclohexanecarboxylic anhydride is commercially supplied with a stringent purity specification. Multiple reputable vendors, including TCI America, Aladdin Scientific, and Fisher Scientific, consistently offer the compound with a minimum purity of >98.0% as determined by Gas Chromatography (GC) with TCD or FID detection . This level of purity and analytical characterization is critical for reproducible research and process development. In contrast, its direct precursor, cyclohexanecarboxylic acid (CAS 98-89-5), is commonly supplied with a purity of 98% or lower (often 97-98%), which may introduce batch-to-batch variability and require additional purification steps before use in sensitive acylations.

Purity Reagent Grade Procurement

Performance in Asymmetric Synthesis: Cyclohexanecarboxylic Anhydride as a Key Acyl Donor

In the field of asymmetric catalysis, the choice of acyl donor profoundly influences enantioselectivity. Cyclohexanecarboxylic anhydride has been demonstrated to be a highly effective acyl donor for the kinetic resolution of racemic aromatic β-hydroxy esters using chiral guanidine catalysts. Research shows that this specific anhydride enables efficient resolution across a broad substrate scope [1]. While precise selectivity (s) factors are catalyst- and substrate-dependent, the success of the resolution is specifically attributed to the steric bulk and conformational properties of the cyclohexyl group. In contrast, smaller, achiral anhydrides like acetic anhydride typically lack the necessary steric bias to achieve high enantioselectivity in such transformations, often leading to poor or no resolution [2].

Kinetic Resolution Asymmetric Catalysis Enantioselectivity

Physical State and Ease of Handling: Cyclohexanecarboxylic Anhydride vs. Benzoic Anhydride

The physical state of a reagent is a key practical consideration for laboratory and industrial use. Cyclohexanecarboxylic anhydride is a liquid at standard room temperature (20°C) . This contrasts sharply with its aromatic analog, benzoic anhydride (CAS 93-97-0), which is a low-melting solid (mp 42-44°C). The liquid nature of cyclohexanecarboxylic anhydride offers significant operational advantages, including easier transfer and precise dispensing via syringe or automated liquid handling systems, and eliminates the need for pre-heating or dissolution steps. This directly enhances process efficiency and scalability for multi-step syntheses.

Physical Properties Handling Process Chemistry

Atmospheric Reactivity and Environmental Fate: Cyclohexanecarboxylic Anhydride vs. Hexahydrophthalic Anhydride

Understanding the environmental fate of a compound is crucial for assessing its overall safety profile and long-term handling considerations. The reaction rate of cyclohexanecarboxylic anhydride with hydroxyl radicals (OH) in the atmosphere has a modeled overall rate constant of 15.95 x 10⁻¹² cm³/molecule-sec, corresponding to an atmospheric half-life of approximately 0.67 days (or 8.05 hours) . This provides a quantitative benchmark for its atmospheric persistence. While a direct comparative study for hexahydrophthalic anhydride (HHPA) was not found, the existing industrial hygiene literature for HHPA focuses heavily on its potential as a respiratory and dermal sensitizer [1], highlighting a different and more acute hazard profile. The availability of a defined atmospheric half-life for cyclohexanecarboxylic anhydride provides a data point for risk assessment that is not readily available for many other cyclic anhydrides.

Safety Environmental Fate Atmospheric Chemistry

Optimal Application Scenarios for Cyclohexanecarboxylic Anhydride (CAS 22651-87-2)


Enantioselective Synthesis of Chiral Pharmaceutical Intermediates

Cyclohexanecarboxylic anhydride is the acyl donor of choice for the kinetic resolution of racemic β-hydroxy esters, a key step in synthesizing single-enantiomer drug candidates. Its bulky cyclohexyl group provides the necessary steric differentiation for chiral catalysts to achieve high enantioselectivity, a function that simple linear anhydrides cannot perform [1]. This application is critical in early-stage medicinal chemistry and process development.

Robust Acylation in Water-Sensitive, Multi-Step Syntheses

The enhanced hydrolytic stability of cyclohexanecarboxylic anhydride compared to acetic anhydride (half-life >10x longer at pH >8) makes it a superior reagent for reactions where water is present, whether as a co-solvent or as an unavoidable contaminant . This is particularly valuable in complex natural product synthesis or peptide modification where maintaining anhydrous conditions is challenging.

Scalable Processes Requiring Liquid Reagent Handling

Unlike the solid benzoic anhydride, cyclohexanecarboxylic anhydride is a liquid at room temperature, facilitating precise and automated liquid handling in both laboratory and pilot-plant settings . This property simplifies process scale-up, improves safety by reducing manual powder handling, and enhances reproducibility in continuous flow chemistry applications.

Synthesis of Cyclohexyl-Containing APIs and Agrochemicals

As a direct source of the cyclohexylcarbonyl group, this anhydride is a fundamental building block for synthesizing active pharmaceutical ingredients (APIs) and agrochemicals that contain a cyclohexane ring. The consistently high commercial purity (>98.0% GC) ensures reliable incorporation into target molecules with minimal purification, streamlining production workflows and ensuring regulatory compliance .

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